molecular formula C18H25N3O4S B2821009 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034526-47-9

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2821009
CAS No.: 2034526-47-9
M. Wt: 379.48
InChI Key: HOLZYZVMMLHQOA-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydronaphthalene moiety with an imidazole sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

  • Formation of the Tetrahydronaphthalene Intermediate

    • Starting with a naphthalene derivative, the compound undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to form the tetrahydronaphthalene intermediate.
    • Methoxylation is achieved using methanol and an acid catalyst to introduce the methoxy group.
  • Attachment of the Imidazole Group

    • The intermediate is then reacted with an imidazole derivative under basic conditions to form the imidazole moiety.
    • Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
  • Sulfonamide Formation

    • The final step involves the introduction of the sulfonamide group. This is typically done by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone or aldehyde.
    • Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction

    • The imidazole ring can be reduced under specific conditions, although this is less common.
    • Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
  • Substitution

    • The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
    • Reagents such as sodium iodide (NaI) in acetone can facilitate this process.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaI, acetone, NaH, DMF

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Reduced imidazole derivatives

    Substitution: Various substituted tetrahydronaphthalene derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.

Medicine

    Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, altering the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide
  • N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide
  • N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

Compared to these similar compounds, N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to the presence of the isopropyl group on the imidazole ring. This structural feature can influence its binding affinity and specificity towards molecular targets, potentially enhancing its biological activity and making it a more potent candidate for drug development.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-13(2)21-10-17(19-12-21)26(23,24)20-11-18(22)8-4-5-14-9-15(25-3)6-7-16(14)18/h6-7,9-10,12-13,20,22H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLZYZVMMLHQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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